N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-4-10(2)15(9)14-12(16)11-5-7-13-8-6-11/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIVBPSSDJJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204476 | |
| Record name | SQ 3242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-11-4 | |
| Record name | SQ 3242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 3242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amide-forming reagent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding pyrrole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Monoclonal Antibody Production
One of the most notable applications of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide is in enhancing monoclonal antibody (mAb) production. A study demonstrated that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, significantly improved mAb yields in Chinese hamster ovary (CHO) cell cultures. The compound increased cell-specific productivity while suppressing cell growth and enhancing glucose uptake and ATP levels during production processes .
Antibacterial and Antitubercular Activity
Recent studies have synthesized derivatives of this compound that exhibit antibacterial properties. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazides were evaluated for their antibacterial activity against various pathogens. Some compounds demonstrated strong inhibition against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, indicating potential as therapeutic agents against bacterial infections .
Anti-HIV Activity
The compound's derivatives have also been explored for anti-HIV activity. For example, modifications to the pyrrole structure led to new compounds that showed improved binding affinity to the HIV gp41 binding site, suggesting potential as inhibitors for HIV replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrole derivatives. Studies have identified that specific modifications to the pyrrole ring can enhance biological activity. For instance, the presence of certain substituents on the pyrrole ring has been linked to increased potency against target enzymes .
Data Tables
Case Study 1: Enhancing mAb Production
In a controlled experiment involving CHO cells supplemented with MPPB (the derivative mentioned earlier), researchers observed a significant increase in mAb yield compared to control cultures. The study highlighted how MPPB not only enhanced productivity but also maintained cell viability during the production process .
Case Study 2: Antibacterial Efficacy
A series of synthesized compounds based on N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against resistant strains of bacteria, showcasing their potential utility in clinical settings .
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide:
Key Observations:
MPPB vs. Target Compound :
- MPPB’s benzamide group is replaced with a pyridine-carboxamide in the target compound. This substitution may alter solubility and target affinity due to pyridine’s electron-deficient nature compared to benzene.
- Both compounds retain the 2,5-dimethylpyrrole group, which is critical for enhancing mAb production via metabolic pathway modulation .
Pyrazole-Based Analogues :
- The pyrazole derivative (compound 3 in ) shares the 2,5-dimethylpyrrole substituent but lacks the pyridine-carboxamide linkage. Its use as a synthetic intermediate highlights the versatility of pyrrole-containing scaffolds .
- Pyrazole derivatives with aryl substitutions () exhibit diverse bioactivities, underscoring the importance of substituent positioning (e.g., methoxy, chloro groups) in dictating pharmacological outcomes .
Structure-Activity Relationship (SAR) Insights
- Role of 2,5-Dimethylpyrrole: In MPPB, the 2,5-dimethylpyrrole group was identified as essential for boosting mAb production. Removal or modification of this group reduced efficacy, suggesting that steric and electronic properties of the pyrrole ring are non-negotiable for activity .
- Impact of Carboxamide Linkers : While MPPB uses a benzamide linker, the pyridine-carboxamide variant may offer improved metabolic stability due to pyridine’s resistance to oxidation. However, this remains speculative without direct experimental validation.
Functional and Mechanistic Divergence
- Galactosylation Effects : MPPB uniquely suppresses galactosylation—a critical post-translational modification affecting mAb therapeutic efficacy. Whether the target compound shares this property depends on the compatibility of its pyridine-carboxamide group with glycosylation enzymes .
- Cellular Uptake and Toxicity : Pyridine derivatives often exhibit enhanced membrane permeability compared to benzene analogs. This could theoretically improve intracellular delivery but may also increase cytotoxicity risks.
Biological Activity
N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and a dimethylpyrrole moiety. The structural formula can be represented as follows:
The biological activity of this compound largely stems from its interaction with specific molecular targets:
- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it may inhibit or activate enzymes that affect cellular processes, including those related to monoclonal antibody production .
- Cell Growth Regulation : Research indicates that this compound can suppress cell growth while enhancing the glucose uptake rate and intracellular ATP levels during monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells .
Therapeutic Applications
The compound has demonstrated potential in various therapeutic areas:
- Monoclonal Antibody Production : Studies have highlighted its ability to increase monoclonal antibody yields significantly. For example, under conditions supplemented with this compound, the final monoclonal antibody concentration reached 1,098 mg/L—1.5 times higher than control conditions .
- Antitubercular Activity : The compound is part of a broader class of 2,5-dimethylpyrroles that have shown promise against tuberculosis. Its derivatives have been evaluated for their binding interactions with key targets in Mycobacterium tuberculosis, indicating potential as antitubercular agents .
- Antibacterial Properties : Recent studies have also explored its antibacterial activity against various pathogens, showcasing its potential as a therapeutic agent in infectious diseases .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the 2,5-dimethylpyrrole component is crucial for enhancing productivity in cell cultures. Variations in this structure can lead to different biological outcomes:
Q & A
Q. Methodological Guidance
- Primary Screening : Use 96-well plates with rCHO cells seeded at 0.3 × 10⁶ cells/mL in serum-free media. Add test compounds (0.08–0.64 mM in DMSO) and measure mAb titers via Octet QKe at day 3. Prioritize candidates with ≥120% relative mAb concentration and ≥80% viability .
- Secondary Screening : Validate hits in 50 mL shake-flask cultures under fed-batch conditions. Monitor glucose/lactate dynamics and glycosylation profiles via UPLC-MS .
How do structural modifications influence bioactivity?
Q. Structure-Activity Relationship (SAR)
- The 2,5-dimethylpyrrole moiety is critical: Removal reduces qP enhancement by 60%.
- Pyridine-4-carboxamide substitution with bulkier groups (e.g., 2,5-dioxopyrrolidinyl) improves solubility but may reduce cell permeability.
- Analog studies show that halogenation at the pyridine ring (e.g., 3-fluoro derivatives) increases metabolic stability but does not enhance qP .
How to resolve contradictions in glycosylation modulation data?
Data Analysis Strategy
Discrepancies in galactosylation inhibition (e.g., batch-to-batch variability) can arise from:
- Culture Conditions : Fed-batch vs. perfusion systems alter nutrient availability, affecting glycosyltransferase activity.
- Analytical Methods : Use orthogonal techniques (HILIC-UPLC, LC-MS/MS) to quantify glycan heterogeneity. Normalize data to intracellular UDP-sugar pools .
What crystallographic tools validate the compound’s structure?
Q. Advanced Characterization
- SHELX Suite : Refine single-crystal X-ray data (e.g., CCDC 2086624) with SHELXL for bond-length accuracy (±0.01 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts dominate, contributing 65% of surface contacts) .
How does the compound affect cellular energy metabolism?
Q. Mechanistic Insights
- ATP Elevation : Correlates with upregulated mitochondrial OXPHOS (evidenced by 2x higher OCR in Seahorse assays).
- Glucose Uptake : AMPK activation increases GLUT1 expression, confirmed via siRNA knockdown (50% qP reduction) .
What quality control assays ensure batch consistency?
Q. Methodological Best Practices
- Purity : UPLC-PDA (λ = 254 nm) with ≥98% purity threshold.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic byproducts (e.g., pyridine-4-carboxylic acid).
- Bioactivity : Standardize rCHO cell lines (e.g., GS-CHO-K1) and culture media for inter-lab reproducibility .
How to mitigate cytotoxicity at higher concentrations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
